molecular formula C11H8O3S B6395844 3-Hydroxy-4-(thiophen-3-YL)benzoic acid CAS No. 1262004-84-1

3-Hydroxy-4-(thiophen-3-YL)benzoic acid

Cat. No.: B6395844
CAS No.: 1262004-84-1
M. Wt: 220.25 g/mol
InChI Key: ZZWGWDRKHWDVEN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(thiophen-3-YL)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the third position and a thiophen-3-yl substituent at the fourth position on the aromatic ring. Its molecular formula is C₁₁H₈O₃S (molecular weight: 220.24 g/mol). The compound’s structure combines the electron-withdrawing carboxylic acid group with the electron-rich thiophene ring, creating a polar yet π-conjugated system.

Properties

IUPAC Name

3-hydroxy-4-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c12-10-5-7(11(13)14)1-2-9(10)8-3-4-15-6-8/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWGWDRKHWDVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688555
Record name 3-Hydroxy-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-84-1
Record name 3-Hydroxy-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(thiophen-3-YL)benzoic acid typically involves the functionalization of a benzoic acid derivative with a thiophene ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated benzoic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in an aqueous or organic solvent at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-(thiophen-3-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-Oxo-4-(thiophen-3-YL)benzoic acid.

    Reduction: 3-Hydroxy-4-(thiophen-3-YL)benzyl alcohol.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(thiophen-3-YL)benzoic acid and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

3-Methyl-4-(thiophen-3-YL)benzoic acid
  • Molecular Formula : C₁₂H₁₀O₂S (218.27 g/mol)
  • Key Differences : Replaces the hydroxyl group (-OH) at C3 with a methyl group (-CH₃).
  • Impact: Increased hydrophobicity (logP ~2.8 vs. ~1.5 for the hydroxyl analog). Similarity score of 0.95 to the target compound, indicating high structural overlap but divergent reactivity .
4-(Thiophen-3-YL)benzoic acid
  • Molecular Formula : C₁₁H₈O₂S (204.24 g/mol)
  • Key Differences : Lacks the hydroxyl group at C3.
  • Impact: Simpler structure with lower polarity (logP ~2.3).
4-Chloro-2-(thiophen-3-YL)benzoic acid
  • Molecular Formula : C₁₁H₇ClO₂S (254.69 g/mol)
  • Key Differences : Chlorine substituent at C4 and thiophene at C2.
  • Impact :
    • Electrophilic chlorine enhances reactivity in nucleophilic substitution.
    • Exhibits antimicrobial and anti-inflammatory activities, likely due to halogen-thiophene synergy .

Functional Group Modifications

3-Hydroxy-4-(methoxycarbonyl)benzoic acid
  • Molecular Formula : C₉H₈O₅ (196.16 g/mol)
  • Key Differences : Replaces thiophene with a methoxycarbonyl (-COOCH₃) group.
  • Impact :
    • Stronger electron-withdrawing effects, increasing acidity (pKa ~1.9).
    • Antioxidant activity via radical scavenging, unlike thiophene-containing analogs .
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid
  • Molecular Formula: C₁₃H₁₁NO₃S (261.29 g/mol)
  • Key Differences : Thiophene ring linked via an amide group.
  • Impact: Enhanced solubility in organic solvents due to the amide moiety. Potential as a kinase inhibitor, leveraging both thiophene and benzoyl interactions .

Ring Saturation and Heteroatom Variations

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
  • Molecular Formula: C₁₄H₁₇NO₂S (287.35 g/mol)
  • Key Differences: Tetrahydrothiophene (saturated) ring with an ethylamino group.
  • Impact: Reduced aromaticity alters π-π stacking interactions. Potential for enhanced blood-brain barrier penetration due to increased lipophilicity .

Reactivity and Pharmacological Potential

  • Hydroxyl Group : The -OH at C3 in the target compound enables hydrogen bonding with biological targets (e.g., enzymes, DNA), unlike methyl or chlorine substituents .
  • Thiophene Ring : The sulfur atom in thiophene enhances metal-binding capacity and stabilizes charge-transfer complexes, which may explain its antimicrobial and anticancer properties in analogs like 4-Chloro-2-(thiophen-3-YL)benzoic acid .
  • Carboxylic Acid : The -COOH group facilitates salt formation (e.g., sodium salts for improved bioavailability) and participates in pH-dependent solubility .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Electron-Donating Groups (e.g., -OH, -CH₃): Increase resonance stabilization but may reduce metabolic stability.
  • Electron-Withdrawing Groups (e.g., -Cl, -COOCH₃): Enhance acidity and reactivity in electrophilic substitution.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Biological Activities
3-Hydroxy-4-(thiophen-3-YL)benzoic acid C₁₁H₈O₃S 220.24 ~1.5 -OH (C3), thiophene (C4) Antioxidant, antimicrobial (predicted)
3-Methyl-4-(thiophen-3-YL)benzoic acid C₁₂H₁₀O₂S 218.27 ~2.8 -CH₃ (C3), thiophene (C4) Kinase inhibition (similar analogs)
4-(Thiophen-3-YL)benzoic acid C₁₁H₈O₂S 204.24 ~2.3 Thiophene (C4) Intermediate for drug synthesis
4-Chloro-2-(thiophen-3-YL)benzoic acid C₁₁H₇ClO₂S 254.69 ~3.1 -Cl (C4), thiophene (C2) Anti-inflammatory, antimicrobial

Table 2. Functional Group Impact on Bioactivity

Functional Group Example Compound Key Bioactivity Mechanism Insight
-OH Target compound Antioxidant Radical scavenging via -OH donation
-Cl 4-Chloro-2-(thiophen-3-YL)benzoic acid Antimicrobial Electrophilic disruption of enzymes
-COOCH₃ 3-Hydroxy-4-(methoxycarbonyl)benzoic acid Antioxidant Enhanced electron withdrawal
Tetrahydrothiophene 4-(Ethyl(...)amino)benzoic acid CNS penetration (predicted) Lipophilicity from saturated ring

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